N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide
Overview
Description
“N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .
Synthesis Analysis
The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . A series of imines 5-amino-1,3,4-thiadiazol-2- [ (N-substituted benzyol)]sulphonamide derivatives were synthesized from various aromatic aldehydes and substituted with benzoyl acetazolamides under different reaction conditions .Chemical Reactions Analysis
The compounds were evaluated in vitro for their urease inhibitor activities . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compounds and standard inhibitors into the crystal structure of Jack bean urease . Some of the synthesized compounds showed moderately potent cytotoxicity compared to indisulam .Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has demonstrated promising anti-proliferative effects against cancer cell lines such as LoVo and MCF-7 . It exhibits an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7, indicating its potential as a lead compound for further drug development .
Antimicrobial Agents
Research indicates that 1,3,4-thiadiazole derivatives can serve as potent antimicrobial agents. The structural framework of the compound allows it to be effective against various microbial strains, including E. coli, B. mycoides, and C. albicans . This suggests its use in developing new antimicrobial drugs.
Antifungal Applications
The compound has also been evaluated for its antifungal activities. It shows effectiveness against fungal pathogens like G. zeae, Botryosphaeria dothidea, and Phomopsis sp., which are responsible for various plant diseases . This opens up possibilities for its use in agricultural fungicides.
Antiviral Potential
In the search for new antiviral agents, thiadiazole derivatives have been considered. Although the specific compound’s anti-HIV activity may be limited compared to existing drugs, it serves as a basis for future modifications and development of non-nucleoside antiviral agents .
Mechanism of Action
Target of Action
The primary target of N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide is glutaminase-1 (GLS1) . GLS1 is an enzyme that plays a crucial role in the conversion of glutamine to glutamate, a process known as glutaminolysis . This process is essential for various cellular functions, including energy production and protein synthesis .
Mode of Action
N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide acts as a GLS1 inhibitor . It binds to the active site of the GLS1 enzyme, thereby inhibiting its activity . This inhibition disrupts the process of glutaminolysis, leading to a decrease in the production of glutamate .
Biochemical Pathways
The inhibition of GLS1 affects the glutaminolysis pathway . This pathway is responsible for the conversion of glutamine to glutamate, which is a critical step in cellular energy production and protein synthesis . By inhibiting GLS1, N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide disrupts this pathway, leading to a decrease in the production of glutamate .
Result of Action
The inhibition of GLS1 by N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide leads to a decrease in the production of glutamate . This disruption in glutaminolysis can have various molecular and cellular effects, including a decrease in cellular energy production and protein synthesis . These effects could potentially lead to the inhibition of cell growth and proliferation, particularly in cancer cells that rely heavily on glutaminolysis .
Future Directions
The compounds might be promising candidates for further evaluation . There is an urgent need to develop novel, more effective anticancer therapeutics . The search for such potential anticancer drugs has led to the discovery of synthetic small molecules with anti-carcinogenic activity and limited harmful side effects particularly with respect to the immune system .
properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O2S2/c11-7-1-3-8(4-2-7)19(16,17)13-6-5-9-14-15-10(12)18-9/h1-4,13H,5-6H2,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTCPTRMIRDIAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCCC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901157447 | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1199215-80-9 | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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